Regioisomeric Scaffold Identity: Structural and Chemical Distinction from the 1,6 - DBO Core
The 2,6 - diazabicyclo[3.2.1]octane scaffold present in this compound is a regioisomer of the 1,6 - diazabicyclo[3.2.1]octane (1,6 - DBO) core found in FDA - approved avibactam and clinical - stage DBOs. In the 2,6 - isomer, the bridgehead nitrogen is located at position 6 rather than position 1, leading to a different nitrogen - to - nitrogen distance, altered basicity, and a distinct spatial orientation of the secondary amine for subsequent derivatisation [1]. Patent literature explicitly claims compounds where the C = benzyl substituent is attached to the 2,6 - DBO core, distinguishing them from the 1,6 - DBO analogue [1].
| Evidence Dimension | Regioisomeric scaffold identity |
|---|---|
| Target Compound Data | 2,6 - diazabicyclo[3.2.1]octane core (bridgehead N at C6) |
| Comparator Or Baseline | 1,6 - diazabicyclo[3.2.1]octane core (bridgehead N at C1), e.g., avibactam scaffold |
| Quantified Difference | Structural isomer; no direct quantitative comparison available. The regioisomerism implies distinct ring - strain energies and pKa values, though explicit experimental data for this exact compound have not been located in the public domain. |
| Conditions | Structural classification; verified by CAS registry assignment and patent Markush structures. |
Why This Matters
A procurement decision targeting a 2,6 - DBO scaffold cannot be fulfilled by a 1,6 - DBO scaffold because the downstream chemistry (e.g., regioselective acylation, cyclisation) and biological target engagement are scaffold - dependent, as highlighted by distinct patent claims for each regioisomer family [1].
- [1] Abe, T., Furuuchi, T., & Sakamaki, Y. (2015). Beta - lactamase inhibitor and process for preparing the same. US Patent US9181250B2. (See Formula I wherein C = benzyl and the diazabicyclic core is defined as a 2,6 - diazabicyclo[3.2.1]octane variant.) View Source
